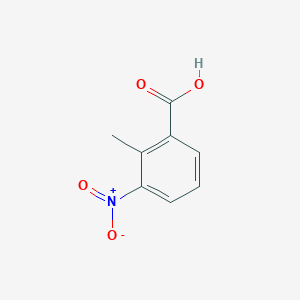

2-Methyl-3-nitrobenzoic acid

Descripción

Propiedades

IUPAC Name |

2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQAFWHSMWWPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025637 | |

| Record name | 2-Methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1975-50-4 | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SI17D349B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

360 to 363 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Methyl-3-nitrobenzoic acid chemical properties

An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid: Chemical Properties and Applications

Abstract

This compound, also known as 3-nitro-o-toluic acid, is a vital chemical intermediate with the CAS number 1975-50-4.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and applications, particularly in organic synthesis and pharmaceutical development. Detailed experimental protocols for its synthesis are also presented, along with graphical representations of these processes to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a nitroaromatic carboxylic acid that exists as a white, light beige, or yellow crystalline powder at room temperature.[1][3][4][5] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, makes it a versatile building block in organic chemistry.[6] The presence of the electron-withdrawing nitro group enhances its reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][2][4][7] |

| CAS Number | 1975-50-4 | [1][2] |

| Appearance | Fine needles, light beige/white/yellow crystalline powder | [1][3][4][7] |

| Melting Point | 180-187 °C (356-369 °F) | [1][4][8] |

| Water Solubility | Insoluble (less than 1 mg/mL at 22°C) | [3][7] |

| Purity | ≥ 98% | [1] |

| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid | [1][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.

Table 2: Available Spectroscopic Data for this compound

| Spectrum Type | Availability |

| ¹H NMR | Available[9] |

| ¹³C NMR | Available[10] |

| IR | Available[9] |

| Mass Spectrometry (MS) | Available[9] |

| Raman | Available[9] |

Reactivity Profile

This compound exhibits reactivity characteristic of both carboxylic acids and nitroaromatic compounds.

-

Acidity : As a carboxylic acid, it donates hydrogen ions in the presence of a base.[7] This reaction, known as neutralization, is exothermic and produces a salt and water.[7] The pH of its aqueous solutions is less than 7.0.[3][7] While it is insoluble in water, it reacts with aqueous bases to form soluble salts.[3][7]

-

Reactions with Metals : In aqueous solution, it can react with active metals to produce hydrogen gas and a metal salt.[3][7]

-

Reactivity of the Nitro Group : The nitro group can be reduced to an amine, which opens pathways to synthesizing various heterocyclic compounds like benzodiazepines.[5]

-

Incompatibilities : It is incompatible with strong oxidizing agents and strong bases.[8]

Caption: General reactivity pathways of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through different routes, primarily involving the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.

Synthesis via Oxidation of 3-Nitro-o-xylene

One method involves the oxidation of 3-nitro-o-xylene using hydrogen peroxide as the oxidizing agent.[11]

-

Reactants : 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide (B78521), hydrochloric acid.[11]

-

Procedure :

-

To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[11]

-

Add 76 g (0.66 mol) of n-hexanoic acid.[11]

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[11]

-

Raise the temperature to 60°C and maintain the reaction for 12 hours.[11]

-

Monitor the reaction's progress using HPLC until the concentration of 3-nitro-o-xylene is below 2%.[11]

-

Add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[11]

-

Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[11]

-

The product, this compound, is obtained via suction filtration.[11]

-

-

Yield : 87%[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 1975-50-4 [sigmaaldrich.com]

- 3. This compound | 1975-50-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound(1975-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR [m.chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 2-Methyl-3-nitrobenzoic Acid

CAS Number: 1975-50-4 Synonyms: 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid

This technical guide provides a comprehensive overview of 2-methyl-3-nitrobenzoic acid, a pivotal chemical intermediate in various fields of chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is an aromatic organic compound that presents as a white to light yellow or beige crystalline powder or fine needles at room temperature.[1][2][3] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, makes it a versatile building block in organic synthesis.[4][5] The compound is generally insoluble in water but soluble in various organic solvents.[1][6][7]

| Property | Value | Reference(s) |

| CAS Number | 1975-50-4 | [3] |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder | [1][2][3] |

| Melting Point | 182-184 °C (lit.) | [2] |

| pKa | 3.03 ± 0.20 (Predicted) | [1] |

| Solubility in Water | <0.1 g/100 mL at 22 °C | [1] |

| Storage Temperature | 0-8 °C | [3] |

| InChI Key | YPQAFWHSMWWPLX-UHFFFAOYSA-N | |

| SMILES String | Cc1c(cccc1--INVALID-LINK--=O)C(O)=O |

Spectroscopic Data

Structural characterization of this compound is achieved through standard spectroscopic methods. While full spectra are best obtained from analytical services, the expected characteristics are summarized below.

| Spectroscopy Type | Key Characteristics | Reference(s) |

| ¹H NMR | The spectrum would show distinct signals for the aromatic protons (in the 7-8 ppm range), the carboxylic acid proton (a broad singlet, typically >10 ppm), and the methyl protons (a singlet around 2.5 ppm). | [8] |

| IR | Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹ respectively). | [8][9] |

| Mass Spec (MS) | The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 181. Fragmentation patterns would likely include the loss of -OH (m/z 164) and -COOH (m/z 136). | [8][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the nitration of 2-methylbenzoic acid (o-toluic acid) or the oxidation of 3-nitro-o-xylene.

Experimental Protocol 1: Nitration of o-Toluic Acid

This method involves the electrophilic aromatic substitution of o-toluic acid using a nitrating agent, typically a mixture of nitric and sulfuric acids, at low temperatures to control regioselectivity and prevent side reactions.[1] A similar process is reported for the synthesis of related isomers.[10][11]

Materials:

-

o-Toluic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add o-toluic acid to a cooled amount of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of o-toluic acid. The reaction temperature must be strictly maintained between 0 °C and 10 °C throughout the addition.[1]

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while maintaining the low temperature.

-

Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Oxidation of 3-nitro-o-xylene

This method utilizes an oxidizing agent to convert one of the methyl groups of 3-nitro-o-xylene into a carboxylic acid. A patented method uses oxygen in the presence of a catalyst.[12] Another approach uses hydrogen peroxide.[13]

Materials:

-

3-nitro-o-xylene

-

Organic solvent (e.g., acetic acid)

-

Catalyst (e.g., Cobalt(II) acetate, Manganese(II) acetate)[12][13]

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Procedure:

-

Charge a reactor with 3-nitro-o-xylene, an organic solvent, and the catalyst system (e.g., Cobaltous diacetate and manganese acetate).[12]

-

Heat the mixture to the reaction temperature (e.g., 90-100 °C).[12]

-

Introduce the oxidant (e.g., bubble oxygen gas through the mixture) and maintain the reaction until starting material is consumed (monitored by HPLC or TLC).[12][13]

-

After completion, cool the reaction mixture to induce precipitation of the crude product and collect it by filtration.

-

For purification, dissolve the crude product in an aqueous sodium hydroxide solution.[12]

-

Treat the aqueous solution with activated carbon to remove colored impurities and then filter.[12]

-

Acidify the filtrate with hydrochloric acid to a pH of 2, causing the purified this compound to precipitate.[12][13]

-

Collect the final product by filtration, wash with water, and dry.

Applications in Research and Development

This compound is a valuable intermediate, not typically used as an end-product but as a foundational molecule for constructing more complex chemical entities.[5]

-

Pharmaceutical Synthesis: It is a key building block in the development of Active Pharmaceutical Ingredients (APIs).[4] Its functional groups allow for diverse chemical modifications. For example, it is used as a starting reagent for synthesizing methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.[2] It serves as an intermediate in creating anti-inflammatory and analgesic drugs.[3] It is also a key intermediate for Pitofenone Hydrochloride, a therapeutic for smooth muscle spasms.[14]

-

Agrochemicals: The compound's structural motif is found in various agrochemicals, and it can be used in the formulation of herbicides and pesticides.[7]

-

Organic Synthesis: In a broader chemical context, it is a versatile reagent.[5] The nitro group can be readily reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[4] The carboxylic acid group can be converted to esters, amides, or acid chlorides for further elaboration.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups. As a carboxylic acid, it readily reacts with bases in neutralization reactions.[2][6] The primary utility for drug development professionals lies in its role as a modifiable scaffold. The two most significant transformations are the reduction of the nitro group and the derivatization of the carboxylic acid.

-

Nitro Group Reduction: The nitro group is a versatile functional handle that is often reduced to an aniline (B41778) derivative. This transformation is fundamental for introducing a nucleophilic nitrogen atom, enabling the construction of amides, sulfonamides, and various heterocyclic systems.

-

Carboxylic Acid Derivatization: The carboxylic acid can be easily converted into esters (e.g., via Fischer esterification), amides (by coupling with amines), or acid chlorides. This allows for the extension of the molecular framework and the introduction of diverse functionalities.

These reactions make it an indispensable precursor for complex molecules, including APIs.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[15]

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16] Inhalation, ingestion, or skin contact may cause injury.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16] A dust mask (type N95 or equivalent) is recommended.

-

Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[15][16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[15]

-

Spill Response: For spills, dampen the solid material with alcohol, transfer it to a suitable container, and decontaminate the area with absorbent paper dampened with alcohol, followed by a soap and water wash.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[15][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1975-50-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | 1975-50-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and synthesis protocols, with a focus on its applications in the pharmaceutical and chemical industries.

Molecular Structure and Identifiers

This compound is an aromatic carboxylic acid.[1] The molecule consists of a benzoic acid core substituted with a methyl group at position 2 and a nitro group at position 3. The presence of the nitro group and carboxylic acid functional groups makes it a reactive and versatile building block for creating more complex molecules.[1]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid[1] |

| CAS Number | 1975-50-4[1][2][3][4] |

| Molecular Formula | C₈H₇NO₄[1][2][4] |

| Molecular Weight | 181.15 g/mol [1][4] |

| SMILES String | Cc1c(cccc1--INVALID-LINK--=O)C(O)=O[2][5] |

| InChI Key | YPQAFWHSMWWPLX-UHFFFAOYSA-N[2] |

| PubChem CID | 16096[1] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a white or yellow crystalline powder.[1][6] For stability, it should be stored in a dry, well-closed container at temperatures between 0-8°C.[1]

Table of Physicochemical Properties

| Property | Value |

| Melting Point | 180-187 °C[1], 182-184 °C[6], 184 °C[5] |

| Boiling Point | 337.1 °C[7] |

| Appearance | White or yellow crystalline powder[1], Fine needles or light beige powder[6] |

| Solubility | Insoluble in water[6][8] |

| Purity | ≥ 98%[1], 99% |

| Storage | Store at 0-8°C[1], Protect from light[7] |

Table of Spectroscopic Data Summary

| Spectroscopy Type | Availability / Key Features |

| ¹H NMR | Spectra available, provides information on proton environments.[9][10] |

| ¹³C NMR | Spectra available, confirms the carbon skeleton of the molecule.[9] |

| Mass Spectrometry (GC-MS) | Data available, showing top peaks at m/z 77 and 164.[9] |

| IR Spectra | Spectra available, indicates the presence of functional groups.[9] |

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[1] The carboxylic acid group can undergo esterification or amidation, while the nitro group can be reduced to an amine, opening pathways for synthesizing a wide range of nitrogen-containing heterocycles.

Its primary applications include:

-

Pharmaceutical Development : It serves as a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

-

Organic Synthesis : It is widely used as a starting reagent for creating more complex molecules, such as methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.[6]

-

Agrochemicals and Dyes : The compound's reactivity makes it suitable for manufacturing agrochemicals and dyes.[1]

Caption: Key functional groups and their role in the synthetic applications of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene.

Protocol 1: Synthesis via Oxidation of 3-nitro-o-xylene

This method involves the catalytic oxidation of 3-nitro-o-xylene. A detailed protocol based on available literature is provided below.[11][12]

Materials and Reagents:

-

3-nitro-o-xylene

-

Manganese(II) acetate (B1210297)

-

Cobalt(II) acetate

-

n-Hexanoic acid

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene.[11]

-

Add the catalysts: 0.1211 g of manganese acetate (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol).[11]

-

Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[11]

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[11]

-

Gradually raise the temperature to 60°C and maintain the reaction for 12 hours.[11] Monitor the reaction's progress using HPLC until the starting material (3-nitro-o-xylene) is less than 2%.[11]

-

After the reaction is complete, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the system and separate the layers.[11]

-

Take the aqueous layer and adjust the pH to 2 using 32.8 g (0.90 mol) of hydrochloric acid.[11]

-

The desired product, this compound, will precipitate.[11]

-

Collect the product by suction filtration. The expected yield is approximately 87%.[11]

Caption: Experimental workflow for the synthesis of this compound from 3-nitro-o-xylene.

Protocol 2: Synthesis via Nitration of m-Toluic Acid

This method involves the direct nitration of m-toluic acid using fuming nitric acid at low temperatures.

Procedure:

-

Slowly add 1 g of m-toluic acid to 4 mL of constantly stirred fuming nitric acid.[13]

-

Maintain the reaction temperature at -10°C for 1 hour.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Once the reaction is complete, filter the reaction mixture to obtain the crude product.[13]

-

Wash the crude product with cold water to yield this compound.[13] The reported yield for this method is approximately 50%.[13]

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be worn when handling this chemical. It is considered toxic and/or corrosive, and contact may cause severe injury.[8] In case of a spill, the solid material should be dampened with alcohol before being transferred to a suitable container for disposal.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 1975-50-4 [matrix-fine-chemicals.com]

- 3. saflikpharma.com [saflikpharma.com]

- 4. mahavirsynthesis.com [mahavirsynthesis.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 1975-50-4 [chemicalbook.com]

- 7. This compound | 1975-50-4 | M-4209 [biosynth.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]

- 13. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

Solubility Profile of 2-Methyl-3-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough review of scientific literature reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. However, the compound is qualitatively described as being generally soluble in organic solvents while exhibiting poor solubility in water.[1][2][3] For instance, its water solubility is documented as less than 0.1 g/100 mL at 22 °C.[4]

In the absence of direct data, this guide presents comprehensive quantitative solubility information for two structurally similar isomers: 3-methyl-2-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid . This information serves as a valuable proxy for researchers estimating solubility behavior, selecting solvents for synthesis or purification, and developing formulations.

Quantitative Solubility Data of Isomeric Compounds

The following tables summarize the mole fraction solubility of two isomers of this compound in a wide range of organic solvents. This data is critical for understanding how solvent-solute interactions are influenced by temperature and the nature of the solvent.

Solubility of 3-Methyl-2-nitrobenzoic Acid

The mole fraction solubility of 3-methyl-2-nitrobenzoic acid was determined using an isothermal saturation method over a temperature range of 283.15 K to 318.15 K.[5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 283.15 | 0.1442 |

| 288.15 | 0.1633 | |

| 293.15 | 0.1842 | |

| 298.15 | 0.2071 | |

| 303.15 | 0.2323 | |

| 308.15 | 0.2599 | |

| 313.15 | 0.2904 | |

| 318.15 | 0.3239 | |

| Ethanol | 283.15 | 0.1171 |

| 288.15 | 0.1332 | |

| 293.15 | 0.1509 | |

| 298.15 | 0.1702 | |

| 303.15 | 0.1913 | |

| 308.15 | 0.2145 | |

| 313.15 | 0.2400 | |

| 318.15 | 0.2680 | |

| Ethyl Acetate | 283.15 | 0.1068 |

| 288.15 | 0.1221 | |

| 293.15 | 0.1389 | |

| 298.15 | 0.1574 | |

| 303.15 | 0.1778 | |

| 308.15 | 0.2004 | |

| 313.15 | 0.2253 | |

| 318.15 | 0.2529 | |

| Acetone | 283.15 | 0.1915 |

| 288.15 | 0.2118 | |

| 293.15 | 0.2338 | |

| 298.15 | 0.2575 | |

| 303.15 | 0.2831 | |

| 308.15 | 0.3107 | |

| 313.15 | 0.3404 | |

| 318.15 | 0.3725 | |

| Acetonitrile | 283.15 | 0.0573 |

| 288.15 | 0.0659 | |

| 293.15 | 0.0756 | |

| 298.15 | 0.0864 | |

| 303.15 | 0.0985 | |

| 308.15 | 0.1119 | |

| 313.15 | 0.1268 | |

| 318.15 | 0.1434 |

Note: Data extracted from a study on 3-methyl-2-nitrobenzoic acid.[5] The study also includes data for n-propanol, isopropanol, 1,4-dioxane, and N-methyl-2-pyrrolidone (NMP).

Solubility of 4-Methyl-3-nitrobenzoic Acid

The mole fraction solubilities of 4-methyl-3-nitrobenzoic acid were determined in twenty-six organic solvents at a constant temperature of 298.15 K.[6]

| Solvent Category | Solvent | Mole Fraction Solubility (x) at 298.15 K |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 | |

| 2-Butanol | 0.05670 | |

| 2-Methyl-1-propanol | 0.05310 | |

| 1-Pentanol | 0.05870 | |

| Ethers | Tetrahydrofuran | 0.21500 |

| 1,4-Dioxane | 0.18310 | |

| Diethyl ether | 0.06310 | |

| Diisopropyl ether | 0.02670 | |

| Esters | Methyl Acetate | 0.11600 |

| Ethyl Acetate | 0.10640 | |

| Butyl Acetate | 0.08580 | |

| Pentyl Acetate | 0.07920 | |

| Alkanenitrile | Acetonitrile | 0.07450 |

Note: Data extracted from a study on 4-methyl-3-nitrobenzoic acid.[6] The table presents a selection of the 26 solvents investigated.

Experimental Protocol: Isothermal Saturation Method

The quantitative solubility data for the isomeric compounds cited in this guide were determined using a well-established static isothermal equilibration method . This gravimetric or spectroscopic technique is a standard for obtaining reliable solubility data.[5][6]

Methodology

-

Preparation of Saturated Solutions : An excess amount of the solute (e.g., methyl-nitrobenzoic acid isomer) is added to a known mass or volume of the selected high-purity organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration : The sealed containers are placed in a constant-temperature environment, such as a water bath or incubator, set to the desired temperature (e.g., 298.15 ± 0.1 K). The mixtures are continuously agitated using a shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and liquid phases is achieved.

-

Phase Separation : After equilibration, agitation is stopped, and the solutions are left undisturbed in the constant-temperature bath for several hours (e.g., >12 hours) to allow the undissolved solid particles to settle, leaving a clear, saturated supernatant.

-

Sampling : A sample of the clear supernatant is carefully withdrawn using a temperature-equilibrated syringe. To prevent any undissolved microparticles from being collected, the sample is immediately passed through a syringe filter (e.g., 0.45 µm PTFE).

-

Concentration Analysis : The concentration of the solute in the filtered saturated solution is determined. Common analytical methods include:

-

Gravimetric Analysis : A known mass of the filtered solution is weighed, the solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the remaining solid solute is weighed.

-

UV-Vis Spectrophotometry : A precise volume of the filtered solution is accurately diluted with the pure solvent to a concentration within the linear range of the spectrophotometer. The absorbance is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a pre-established calibration curve.[6]

-

-

Data Calculation : The mole fraction solubility (x) is calculated from the determined concentration of the solute in the saturated solution and the known molar masses of the solute and the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal saturation method used for solubility determination.

References

Technical Guide: Physicochemical Properties of 2-Methyl-3-nitrobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a key intermediate in organic and pharmaceutical synthesis.[1][2] The document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for sample purification and analysis.

Physicochemical Data Summary

This compound, also known as 3-Nitro-o-toluic acid, is a solid, appearing as a white, light beige, or yellow crystalline powder.[1][3][4] Its molecular formula is C₈H₇NO₄ with a molecular weight of 181.15 g/mol .[1][5] The compound is generally insoluble in water.[3][4][6]

The reported melting and boiling points for this compound exhibit some variation across different sources. This can be attributed to differences in experimental conditions, sample purity, and measurement techniques. The quantitative data are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 182-184 °C (lit.) | [4] |

| 180-187 °C | [1] | |

| 360-363 °F (182.2-183.9 °C) | [6][7] | |

| 152 °C | [3][8] | |

| Boiling Point | 314.24 °C (rough estimate) | [3][4][9] |

| 337.1 °C | [8] |

Note: The melting point is most frequently cited in the 182-184 °C range. The lower reported value of 152 °C may represent a different polymorph or a sample with impurities. Boiling point values are generally estimates, as aromatic carboxylic acids may decarboxylate or decompose at such high temperatures.

Experimental Protocols

Accurate determination of physical constants such as melting and boiling points is critical for compound identification, purity assessment, and process development.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the standard capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly adjacent to the capillary.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~182 °C).

-

Measurement: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-2 °C) is indicative of high purity.

Determining the boiling point of a high-melting-point solid like this compound via distillation is often impractical due to the high temperatures required, which can cause decomposition. The reported values are typically estimates derived from computational models or determined under reduced pressure (vacuum distillation).

Objective: To determine the boiling point of a liquid sample at a given pressure.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer (calibrated)

-

Boiling chips

-

(Optional) Vacuum pump and manometer for reduced pressure distillation

Procedure:

-

Apparatus Setup: Place the substance in the distilling flask with a few boiling chips. Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

-

Measurement: The boiling point is the constant temperature at which the vapor condenses into the condenser, observed as a stable reading on the thermometer while liquid is actively dripping into the receiving flask.

-

Pressure Correction: The atmospheric pressure should be recorded. If the determination is performed at a pressure other than standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure. For high-boiling substances, this is often done in reverse; the boiling point is measured under vacuum and extrapolated to atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purification and subsequent melting point analysis of a synthesized solid organic compound like this compound. Purification via recrystallization is a standard and essential step to ensure the accuracy of the melting point measurement.[10][11]

Caption: Workflow for sample purification and melting point analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1975-50-4 | CAS DataBase [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1975-50-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. saflikpharma.com [saflikpharma.com]

- 8. This compound | 1975-50-4 | M-4209 [biosynth.com]

- 9. This compound 1975-50-4 Boiling Point: 314.24a C (rough Estimate) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Spectroscopic Profile of 2-Methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzoic acid (CAS No: 1975-50-4), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols.

Chemical Structure and Properties

This compound, also known as 3-Nitro-o-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 182-184 °C.

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Due to the limited availability of directly published and fully assigned experimental data for this specific compound, some of the presented data are estimations based on spectral data from closely related compounds and established spectroscopic principles. These estimations are clearly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 - 8.3 | Doublet | 1H | Aromatic H (H-6) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (H-4) |

| ~7.5 - 7.7 | Triplet | 1H | Aromatic H (H-5) |

| ~2.6 | Singlet | 3H | -CH₃ |

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of the ¹H NMR spectrum available from ChemicalBook and general principles of NMR spectroscopy. The exact coupling constants are not available.[3]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~150 | C-NO₂ |

| ~138 | C-CH₃ |

| ~135 | Aromatic CH |

| ~132 | Aromatic C-COOH |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~20 | -CH₃ |

Disclaimer: The ¹³C NMR data presented are estimations based on the analysis of related compounds, such as methyl 2-methyl-3-nitrobenzoate and other substituted benzoic acids.[4] Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (Nitro group) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~2850-2960 | Weak | C-H stretch (Methyl group) |

Note: The presented IR data are characteristic absorption ranges for the functional groups present in this compound and are consistent with spectra of related nitrobenzoic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment Ion |

| 181 | [M]⁺ (Molecular ion) |

| 164 | [M - OH]⁺ (Loss of hydroxyl radical) |

| 135 | [M - NO₂]⁺ (Loss of nitro group) |

| 134 | [M - OH - NO]⁺ |

| 119 | [M - COOH - OH]⁺ or [C₇H₆O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Disclaimer: The mass spectrometry fragmentation data are predicted based on the fragmentation patterns of similar aromatic carboxylic acids and nitro compounds.[5] The molecular ion peak is expected at m/z 181.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard : A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition : A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Logical workflow for spectroscopic analysis.

References

2-Methyl-3-nitrobenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4). The information is intended for professionals in research and development who may handle this compound. All data is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses specific risks related to skin, eye, and respiratory irritation.

Table 1: GHS Classification [1][2][3]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P319: Get medical help if you feel unwell.P332+P317: If skin irritation occurs: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse. |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Fine needles or light beige/white/yellow crystalline powder | [3][4][5][6][7] |

| Molecular Formula | C₈H₇NO₄ | [7][8] |

| Molecular Weight | 181.15 g/mol | [7][8] |

| Melting Point | 182 - 186 °C (359.6 - 366.8 °F) | [3][6][8] |

| Boiling Point | No data available | [3] |

| Flash Point | 151.9 °C | [9] |

| Autoignition Temperature | No data available | [3] |

| Solubility in Water | Insoluble | [4][5][6][10] |

| Storage Class | 11 - Combustible Solids | [8] |

Toxicological Information

Table 3: Summary of Toxicological Effects

| Effect | Description |

| Acute Toxicity | Data not available. However, it is described as potentially toxic, and contact may cause severe injury.[1][10] |

| Skin Irritation | Causes skin irritation (Category 2).[1][2][3] |

| Eye Irritation | Causes serious eye irritation (Category 2).[1][2][3] |

| Respiratory Irritation | May cause respiratory irritation (Category 3).[1][2][3] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available to classify in these categories. |

| Occupational Exposure Limits | Not established.[2][11] |

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

The determination that a substance causes skin irritation is often made using an in vitro test method involving a Reconstructed Human Epidermis (RhE) model.[1][4][5][12] This method is a humane and scientifically validated alternative to traditional animal testing.[1][5]

Methodology:

-

Tissue Preparation: Commercially available RhE models, which mimic the upper layers of human skin, are equilibrated in culture medium.[5][12]

-

Application of Test Substance: A precise amount of the test chemical (in this case, this compound) is applied topically to the surface of the RhE tissue.[1][4]

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[1][4][12] Afterward, the chemical is removed by rinsing, and the tissue is transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[12]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. Viable cells convert the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[1][12]

-

Classification: The viability of the treated tissue is compared to that of a negative control. If the cell viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[1][5][12]

Eye Irritation Testing (Based on OECD Guideline 405)

The potential for a substance to cause serious eye irritation is typically assessed using an in vivo test, historically performed on rabbits.[13] However, a weight-of-the-evidence approach, including in vitro data, is strongly recommended to minimize animal testing.[14][15][16]

Methodology:

-

Animal Selection and Preparation: Healthy, adult albino rabbits are used for the test.[15] Prior to the test, systemic analgesics and topical anesthetics are administered to minimize pain and distress.[13][14]

-

Application of Test Substance: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][14][17]

-

Observation Period: The eyes are examined for ocular lesions at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[15][16] The observation period can extend up to 21 days to assess the reversibility of the effects.[13][15][16]

-

Scoring of Effects: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Classification: Based on the severity and reversibility of the observed ocular lesions, the substance is classified. A substance causing effects that are fully reversible within 21 days is classified as an eye irritant (GHS Category 2). More severe or irreversible effects would lead to a higher classification.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a properly functioning chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Table 4: Recommended Personal Protective Equipment [1][14]

| Body Part | Protection | Specifications and Best Practices |

| Eyes/Face | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a higher risk of splashing. |

| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves prior to use and change them immediately if contaminated. |

| Protective Clothing | Wear a lab coat. For larger quantities or splash risk, impervious or flame-resistant clothing may be required. | |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95 or equivalent).[8] |

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][14]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Conditions

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[14]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures

Table 5: First Aid Procedures [1][14]

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust. Use the recommended PPE. Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleaning: Dampen the solid spill material with a suitable solvent like alcohol to prevent dust from becoming airborne.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1][4] Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[1] Water spray or alcohol-resistant foam can also be used.[14]

-

Specific Hazards: The compound is probably combustible.[1][4][10] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][14]

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][14]

Stability and Reactivity

-

Reactivity: As a carboxylic acid, it will react with bases in neutralization reactions, which can generate substantial heat.[1][4][10]

-

Chemical Stability: The material is stable under recommended storage conditions.[14]

-

Conditions to Avoid: Excess heat, dust formation, and contact with incompatible materials.[14]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[14]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure that all laboratory personnel are trained on its specific hazards and the appropriate emergency procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. mbresearch.com [mbresearch.com]

- 6. This compound | 1975-50-4 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 99 1975-50-4 [sigmaaldrich.com]

- 9. This compound | 1975-50-4 | M-4209 [biosynth.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. x-cellr8.com [x-cellr8.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid (3-Nitro-o-toluic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. While direct quantitative biological activity and specific signaling pathway involvement for this compound are not extensively reported in publicly available literature, its crucial role as a precursor in the development of therapeutic agents, such as the antispasmodic drug Pitofenone, is well-established. This guide aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery by consolidating key technical information.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid with the chemical formula C₈H₇NO₄. It is also known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid[1][2] |

| CAS Number | 1975-50-4[1][2] |

| Molecular Formula | C₈H₇NO₄[1][2] |

| Molecular Weight | 181.15 g/mol [1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Appearance | White or yellow crystalline powder | [1] |

| Melting Point | 180-187 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated area with the lid securely closed. | [1] |

Role in Pharmaceutical Synthesis

This compound is a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1] Its functional groups—a carboxylic acid, a methyl group, and a nitro group—provide multiple reaction sites for further chemical transformations. It serves as a key intermediate in the production of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1] One specific application is in the synthesis of Pitofenone Hydrochloride, a drug used for treating smooth muscle spasms.[3]

Experimental Protocols: Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound: the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene.

Synthesis via Nitration of m-Toluic Acid

This method involves the direct nitration of m-toluic acid. The reaction conditions can be optimized to improve yield and selectivity.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add 1 gram of m-toluic acid to 4 mL of fuming nitric acid, ensuring the mixture is constantly stirred.

-

Temperature Control: Maintain the reaction temperature at -10 °C for 1 hour.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Once the reaction is complete, filter the reaction mixture to obtain the crude this compound.

-

Purification: Wash the crude product with cold water to remove residual acid and other impurities. This process typically yields approximately 0.66 g of this compound (a 50% yield).

Synthesis via Oxidation of 3-Nitro-o-xylene

This alternative route involves the oxidation of 3-nitro-o-xylene.

Experimental Protocol:

-

Reaction Setup: In a 500 ml three-necked flask, add 20 g of 3-nitro-o-xylene (0.132 mol).

-

Catalyst Addition: Add 0.1211 g of manganese acetate (B1210297) (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol) to the flask.

-

Solvent and Oxidant Addition: Add 76 g (0.66 mol) of n-hexanoic acid, followed by the slow dropwise addition of 9.87 g (0.29 mol) of hydrogen peroxide.

-

Reaction Conditions: Slowly raise the temperature to 60 °C and maintain the reaction for 12 hours.

-

Reaction Monitoring: Monitor the reaction by HPLC until the remaining 3-nitro-o-xylene is less than 2%.

-

Work-up: Add 34 g (0.85 mol) of aqueous sodium hydroxide (B78521) solution to the reaction system and separate the aqueous layer.

-

Acidification and Isolation: Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.

-

Final Product: The desired this compound will precipitate and can be obtained by suction filtration, yielding approximately 20.78 g (an 87% yield).

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and its subsequent use in a known pharmaceutical synthesis pathway.

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3-nitrobenzoic acid, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its historical context, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis, and its significant role as a precursor to various bioactive molecules.

Introduction and Historical Context

This compound, also known as 3-nitro-o-toluic acid, is an aromatic carboxylic acid whose emergence is intrinsically linked to the advancements in nitration chemistry during the late 19th and early 20th centuries. While a singular "discovery" by an individual is not well-documented, its synthesis became feasible with the establishment of reliable methods for the nitration of aromatic compounds. The earliest preparations of related nitroaromatic compounds date back to the mid-19th century, with the development of "mixed acid" (a combination of nitric and sulfuric acids) nitration being a key enabler. The systematic study of electrophilic aromatic substitution on substituted benzoic acids throughout the late 1800s and early 1900s would have inevitably led to the synthesis and characterization of this compound as one of the possible isomers from the nitration of 2-methylbenzoic acid (o-toluic acid). Today, it is a commercially available and widely utilized building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

The structural and chemical properties of this compound are well-characterized, making it a reliable reagent in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| CAS Number | 1975-50-4 | [2] |

| Appearance | White to light beige or pale yellow crystalline powder/fine needles | [3] |

| Melting Point | 182-184 °C | [3] |

| Boiling Point | Data unavailable | |

| pKa | 3.03 ± 0.20 (Predicted) | |

| Water Solubility | Insoluble | [3][4] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are readily available in various databases, Table 2 summarizes the expected characteristic features.

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra are available in chemical databases. Expected signals would correspond to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. | [6] |

| ¹³C NMR | Spectra are available in chemical databases. Expected signals would include those for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. | [6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group are expected. | [6] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory and industrial preparations involve the nitration of 2-methylbenzoic acid or the oxidation of 3-nitro-o-xylene.

Synthesis via Nitration of 2-Methylbenzoic Acid

This method utilizes a nitrating agent to introduce a nitro group onto the aromatic ring of o-toluic acid.

Materials:

-

2-methylbenzoic acid (o-toluic acid)

-

Fuming nitric acid

-

Concentrated sulfuric acid (optional, for mixed acid nitration)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and maintained at a low temperature (typically between -10°C and 0°C) using an ice-salt bath, slowly add 2-methylbenzoic acid to fuming nitric acid with constant stirring.

-

Maintain the temperature and continue stirring for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Synthesis via Oxidation of 3-Nitro-o-xylene

This industrial method involves the oxidation of the methyl group of 3-nitro-o-xylene to a carboxylic acid.

Materials:

-

3-nitro-o-xylene

-

Acetic acid (solvent)

-

Cobalt acetate (B1210297) (catalyst)

-

Manganese acetate (catalyst)

-

Sodium bromide (promoter)

-

Oxygen or air

Procedure:

-

Charge a pressure reactor with 3-nitro-o-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.

-

Pressurize the reactor with oxygen or air and heat the mixture to a specified temperature (e.g., 120-160°C).

-

Maintain the reaction under pressure with continuous stirring for several hours until the starting material is consumed (monitored by HPLC or GC).

-

After the reaction is complete, cool the reactor and vent the pressure.

-

The reaction mixture is then typically cooled to induce crystallization of the product.

-